2-Methyloxane-2-carbaldehyde

Description

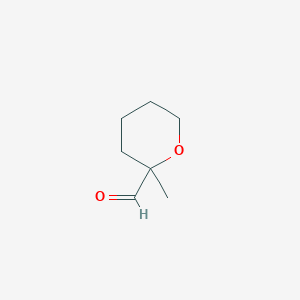

2-Methyloxane-2-carbaldehyde is a cyclic aldehyde with a six-membered oxane (tetrahydropyran) ring. Its structure features a methyl group and an aldehyde (-CHO) substituent at the 2-position of the ring. The molecular formula is inferred to be C₇H₁₂O₂, combining the oxane backbone (C₅H₁₀O) with a methyl group (CH₃) and an aldehyde group (CHO). This compound is structurally distinct due to its oxygen-containing heterocyclic ring, which influences its electronic and steric properties. Aldehydes of this type are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where their reactivity enables the formation of C-N or C-C bonds.

Properties

IUPAC Name |

2-methyloxane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(6-8)4-2-3-5-9-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYBMNODWZBBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782530-47-5 | |

| Record name | 2-methyloxane-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxane-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-methyloxane using oxidizing agents such as pyridinium chlorochromate (PCC) or Collins reagent (chromium trioxide-pyridine complex) . Another method includes the partial reduction of esters using diisobutylaluminum hydride (DIBAL-H) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-methyloxane under controlled conditions. This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), Collins reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2-Methyloxane-2-carbaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyloxane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are selected for comparison based on shared aldehyde functional groups or structural motifs:

Key Observations :

- The furan derivative () exhibits aromaticity, enhancing resonance stabilization of the aldehyde group .

- Functional Groups: Aldehydes (e.g., this compound) are typically more reactive than ketones (e.g., 2-hexanone) due to the absence of electron-donating alkyl groups adjacent to the carbonyl, making them prone to nucleophilic attacks .

Physical and Chemical Properties

Analysis :

- Boiling Points: Cyclohexanecarboxaldehyde’s higher boiling point (161–163°C) compared to 2-hexanone (127°C) reflects stronger van der Waals forces in cyclic structures. The oxane derivative’s estimated higher boiling point (~180–200°C) aligns with its polar oxygen heterocycle.

- Solubility : The methoxymethyl group in 5-(methoxymethyl)furan-2-carbaldehyde likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the less polar cyclohexane derivative .

Biological Activity

2-Methyloxane-2-carbaldehyde, also known by its chemical formula C7H12O2, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C7H12O2

- Molecular Weight: Approximately 128.17 g/mol

- Functional Groups: Aldehyde group (-CHO) which is pivotal for its reactivity.

Synthesis:

this compound can be synthesized through various methods, including:

- Oxidation of alcohols: Using oxidizing agents like pyridinium chlorochromate (PCC).

- Nucleophilic substitution reactions: Involving aldehyde groups with various nucleophiles under acidic or basic conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

1. Antimicrobial Properties:

Studies suggest that aldehydes can possess antimicrobial properties. The aldehyde group may interact with microbial enzymes, disrupting their function and inhibiting growth. Preliminary data indicate that this compound may share similar properties, although specific studies focusing solely on this compound remain limited.

2. Therapeutic Potential:

The compound is being explored for its potential therapeutic applications:

- Anti-inflammatory effects: Aldehydes have been noted for their ability to modulate inflammatory responses, potentially making this compound a candidate for further research in treating inflammatory diseases.

- Building block for drug synthesis: It serves as a precursor in the synthesis of biologically active compounds, which could lead to the development of new therapeutic agents .

3. Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves:

- Covalent bonding: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity and influence various biochemical pathways.

Research Findings and Case Studies

Research into the biological activity of this compound is still emerging. However, several studies highlight its potential:

| Study | Findings |

|---|---|

| Study 1 | Investigated the reactivity of aldehydes in biological systems; suggested potential antimicrobial effects. |

| Explored the synthesis of derivatives from this compound; noted potential anti-inflammatory properties. | |

| Discussed the role of this compound as a building block in drug synthesis; highlighted its therapeutic potential. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.